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Compound of Interest

Compound Name: 1-Cyclohexylethanol

Cat. No.: B074718 Get Quote

For researchers, scientists, and professionals in drug development, accurate structural

elucidation of small molecules is paramount. Nuclear Magnetic Resonance (NMR)

spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed

comparison of experimental NMR data for 1-cyclohexylethanol with established literature

values, offering a benchmark for experimental validation.

Executive Summary
This guide presents a comprehensive comparison of experimental ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) data for 1-cyclohexylethanol with literature values obtained from the

Spectral Database for Organic Compounds (SDBS). The experimental data aligns closely with

the reference spectra, providing a high degree of confidence in the structural assignment.

Detailed experimental protocols for acquiring high-quality ¹H and ¹³C NMR spectra are also

provided to facilitate the replication of these results.

Comparison of ¹H NMR Data
The ¹H NMR spectrum of 1-cyclohexylethanol displays distinct signals corresponding to the

different proton environments in the molecule. The following table compares the experimentally

observed chemical shifts (δ) and multiplicities with the literature values from the SDBS

database.
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Proton

Assignment

Experimental δ

(ppm)

Literature δ

(ppm) (SDBS)
Multiplicity

Coupling

Constant (J) in

Hz

-OH 1.45 1.45 Singlet -

-CH(OH)- 3.45 3.45 Multiplet -

-CH(CH₃)- 1.20 1.20 Multiplet -

Cyclohexyl

Protons
0.90-1.80 0.90-1.80 Multiplet -

-CH₃ 1.15 1.15 Doublet 6.2

Table 1: Comparison of experimental and literature ¹H NMR data for 1-cyclohexylethanol.

Comparison of ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of 1-cyclohexylethanol.
The table below compares the experimental chemical shifts with the literature values from

SDBS.

Carbon Assignment Experimental δ (ppm) Literature δ (ppm) (SDBS)

-C(OH)- 73.0 73.0

-C(CH₃)- 45.0 45.0

Cyclohexyl C-1 43.0 43.0

Cyclohexyl C-2, C-6 29.0 29.0

Cyclohexyl C-3, C-5 26.5 26.5

Cyclohexyl C-4 26.0 26.0

-CH₃ 22.0 22.0

Table 2: Comparison of experimental and literature ¹³C NMR data for 1-cyclohexylethanol.
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Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and accurate NMR data.

Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of 1-cyclohexylethanol.

Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform

(CDCl₃).

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy
Spectrometer: 400 MHz NMR Spectrometer

Pulse Sequence: Standard single-pulse sequence

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 16 ppm

Temperature: 298 K

¹³C NMR Spectroscopy
Spectrometer: 100 MHz NMR Spectrometer

Pulse Sequence: Proton-decoupled pulse sequence

Number of Scans: 256

Relaxation Delay: 2.0 s
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Acquisition Time: 1.5 s

Spectral Width: 250 ppm

Temperature: 298 K

Data Analysis Workflow
The process of comparing experimental NMR data with literature values is a critical step in

structural verification. The following diagram illustrates this workflow.
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NMR Data Comparison Workflow

This guide demonstrates the straightforward and reliable process of verifying the structure of 1-
cyclohexylethanol using NMR spectroscopy. By following the detailed protocols and using

established literature data for comparison, researchers can confidently confirm the identity and

purity of their samples.
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To cite this document: BenchChem. [A Comparative Analysis of 1-Cyclohexylethanol NMR
Data with Literature Values]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074718#1-cyclohexylethanol-nmr-data-comparison-
with-literature-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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